molecular formula C15H11N5 B15183170 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- CAS No. 87539-89-7

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl-

Cat. No.: B15183170
CAS No.: 87539-89-7
M. Wt: 261.28 g/mol
InChI Key: NEDQMTDMHRJKRO-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolophthalazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- typically involves the cyclization of appropriate hydrazones with phthalic anhydride or its derivatives. One common method includes heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)phthalazin-6-amine: Similar structure but different biological activity.

    1,2,4-Triazolo(3,4-c)phthalazin-6-amine: Another isomer with distinct properties.

    1,2,4-Triazolo(3,4-d)phthalazin-6-amine: Differing in the position of the triazole ring.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, 3-phenyl- is unique due to its specific arrangement of the triazole and phthalazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

87539-89-7

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C15H11N5/c16-13-11-8-4-5-9-12(11)15-18-17-14(20(15)19-13)10-6-2-1-3-7-10/h1-9H,(H2,16,19)

InChI Key

NEDQMTDMHRJKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N

Origin of Product

United States

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